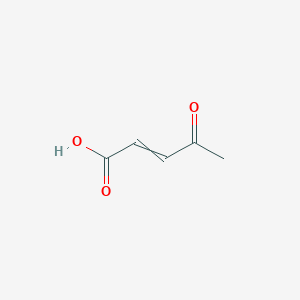

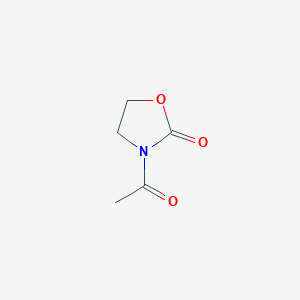

3-Acetyl-2-oxazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

3-Acetyl-2-oxazolidinone can be synthesized through various methods, including the acylation and annulation reactions. A notable synthesis route involves the Diels-Alder reactions of 3-acetyl-2(3H)-oxazolone, leading to the production of intermediates and products relevant for further chemical transformations (Scholz, Heine, & Hartmann, 2003). This method exemplifies the compound's utility in creating complex molecular structures.

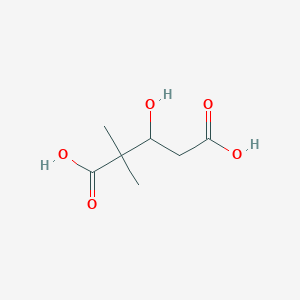

Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-oxazolidinone facilitates its involvement in various chemical reactions. Its structure is defined by the oxazolidinone ring, which is a key feature that impacts its reactivity and interaction with other molecules. X-ray crystallography and other analytical techniques have been employed to elucidate the structural details of this compound, contributing to a better understanding of its chemical behavior.

Chemical Reactions and Properties

3-Acetyl-2-oxazolidinone participates in several chemical reactions, including but not limited to, N-arylation processes to produce 3-aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides (Cacchi, Fabrizi, Goggiamani, & Zappia, 2001). This highlights its versatility in synthesizing a wide range of chemical entities.

科学的研究の応用

-

Medicinal Chemistry

- Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and an oxygen atom in their structure and find broad application in organic and medicinal chemistry .

- They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .

- The first drug that contained the oxazolidinone scaffold was furazolidone (2-oxazolidinone), a synthetic nitrofuran-oxazolidinone, discovered in the 1940s as an antimicrobial agent targeting bacterial DNA .

- Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group .

- The mechanism of action of Linezolid involves binding to the 50S subunit of the bacterial ribosome, more specifically, at the A site of the peptidyl transferase active centre, thus preventing the interface with the 30S subunit, and consequently the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .

-

Synthesis of Oxazolines

- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

- Many oxazoline-based ring structures presently available are noticeable for their biological activities .

- Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

- Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

-

Antibacterial Activity

Safety And Hazards

特性

IUPAC Name |

3-acetyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCHMAAUXSQMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337114 |

Source

|

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-oxazolidinone | |

CAS RN |

1432-43-5 |

Source

|

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。